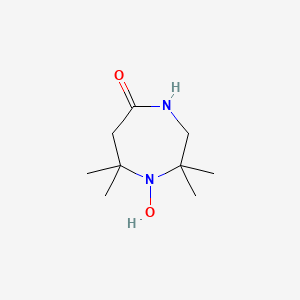
1-hydroxy-2,2,7,7-tetramethyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge ID 5510952 is a chemical compound cataloged by ChemBridge, a company known for its extensive collection of screening compounds, building blocks, and specialty libraries. This compound is utilized in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Cambridge ID 5510952 involves specific synthetic routes and reaction conditions. While the exact synthetic route for this compound is proprietary, general methods for similar compounds often include multi-step organic synthesis involving key intermediates. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cambridge ID 5510952 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cambridge ID 5510952 is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme interactions and protein functions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cambridge ID 5510952 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Cambridge ID 5510952 can be compared with other similar compounds cataloged by ChemBridge. Similar compounds include those with analogous chemical structures or functional groups. The uniqueness of Cambridge ID 5510952 lies in its specific chemical properties and the range of applications it supports.
Conclusion
Cambridge ID 5510952 is a versatile compound with significant applications in scientific research Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-hydroxy-2,2,7,7-tetramethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-7(12)10-6-9(3,4)11(8)13/h13H,5-6H2,1-4H3,(H,10,12) |
InChI Key |
JKUHZEQDSDGIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NCC(N1O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




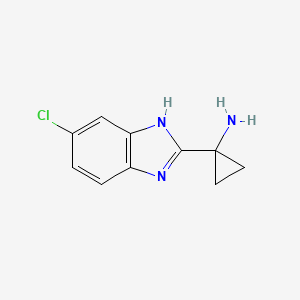


![5,7-Dimethylbenzo[b]thiophene](/img/structure/B8509144.png)
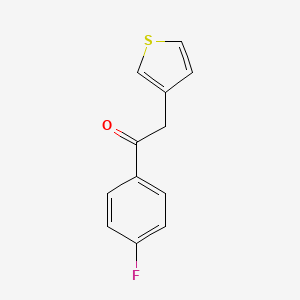
![3-[tert-butyl(dimethyl)silyl]oxy-1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propan-1-ol](/img/structure/B8509159.png)

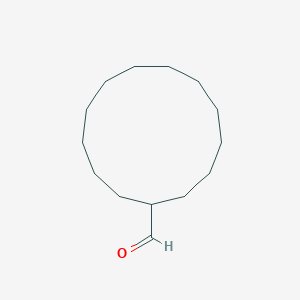
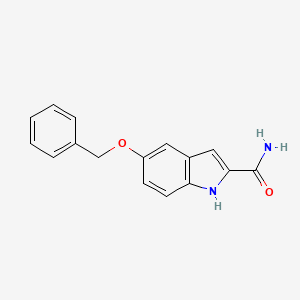
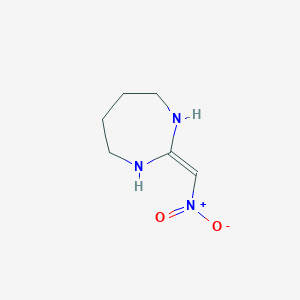

![4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8509188.png)
